1-Ethylindoline-5-sulfonamide

Description

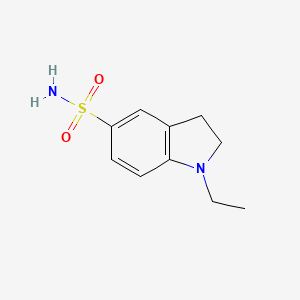

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

1-ethyl-2,3-dihydroindole-5-sulfonamide |

InChI |

InChI=1S/C10H14N2O2S/c1-2-12-6-5-8-7-9(15(11,13)14)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3,(H2,11,13,14) |

InChI Key |

RHFVJRFVXGRXMH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of 1 Ethylindoline 5 Sulfonamide and Its Analogues

Established Synthetic Routes for Indoline-5-sulfonamide (B1311495) Derivatives

The construction of the 1-ethylindoline-5-sulfonamide scaffold relies on a series of well-documented reactions. These can be broadly categorized into the formation of the sulfonamide group on the indoline (B122111) ring and the subsequent or prior modification of the indoline nitrogen.

Electrophilic Sulfonylation Strategies

The introduction of a sulfonamide group onto an aromatic ring is a cornerstone of organic synthesis. In the context of indoline, this is typically achieved through electrophilic substitution. A common approach involves the protection of the indoline nitrogen, often with an acetyl group, to direct the incoming electrophile and prevent unwanted side reactions. nih.gov

The synthesis of indoline-5-sulfonamide often begins with the acetylation of indoline to yield 1-acetylindoline. nih.gov This protected intermediate is then treated with chlorosulfuric acid, a powerful sulfonating agent, leading to the formation of 1-acetylindoline-5-sulfonyl chloride in good yield. nih.gov The subsequent reaction of this sulfonyl chloride with ammonia (B1221849) provides 1-acetylindoline-5-sulfonamide. nih.gov Finally, acidic hydrolysis removes the acetyl protecting group to afford the desired indoline-5-sulfonamide. nih.gov

It is important to note that the position of sulfonation on the indole (B1671886) or indoline ring can be influenced by the reaction conditions and the directing effects of existing substituents. While electrophilic attack on the indole ring generally favors the C-3 position, sulfonation can be directed to the C-5 position, particularly when the pyrrole (B145914) ring is deactivated, for instance, by protonation in strongly acidic media. quimicaorganica.orgbhu.ac.in For indole itself, sulfonation at C-3 can be achieved using a pyridine-sulfur trioxide complex. bhu.ac.in

Acylation and Alkylation Reactions at the Indoline Nitrogen (N-1 Position)

Once the indoline-5-sulfonamide core is established, the final step in the synthesis of the target molecule is the introduction of the ethyl group at the N-1 position. This is a standard N-alkylation reaction.

A general method for the N-alkylation of indoline-5-sulfonamide involves reacting it with an appropriate alkylating agent, such as an alkyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. For instance, the alkylation of indoline-5-sulfonamide with benzyl (B1604629) bromide has been successfully carried out in acetonitrile (B52724) with potassium carbonate as the base to yield 1-benzyl-5-sulfonamide. nih.gov A similar strategy can be employed for the synthesis of this compound.

The reactivity of the indoline nitrogen allows for a wide range of modifications. Besides alkylation, acylation reactions are also common. For example, a library of 1-acylindoline-5-sulfonamides has been synthesized by reacting indoline-5-sulfonamide with various acyl chlorides in the presence of pyridine. nih.gov This highlights the versatility of the indoline-5-sulfonamide scaffold for creating a diverse set of analogues.

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| Indoline-5-sulfonamide | Benzyl bromide | K2CO3, MeCN | 1-Benzylindoline-5-sulfonamide | nih.gov |

| Indoline-5-sulfonamide | Acyl chloride | Pyridine, CHCl3 | 1-Acylindoline-5-sulfonamide | nih.gov |

General Synthetic Pathways to Sulfonamide Functionalities

The synthesis of sulfonamides is a well-established field in organic chemistry, with the most common method being the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the generated HCl. wikipedia.org This is precisely the strategy employed in the final step of the indoline-5-sulfonamide synthesis described earlier. nih.gov

However, a variety of other methods for sulfonamide synthesis exist, offering milder conditions or alternative starting materials. These include:

From Sulfonic Acids: Sulfonic acids can be converted to their corresponding sulfonyl chlorides in situ, which then react with an amine. ekb.eg

From Thiols: Thiols can be oxidized to sulfonyl chlorides, which are then converted to sulfonamides in a one-pot reaction. ekb.eg

From Sulfinates: The reaction of methyl sulfinates with lithium amides, followed by oxidation, provides a mild route to sulfonamides. thieme-connect.com

These alternative methods could potentially be adapted for the synthesis of indoline-5-sulfonamide, offering flexibility in the choice of starting materials and reaction conditions.

Advanced Chemical Synthesis Techniques Potentially Applicable to this compound

While traditional methods are effective, modern synthetic chemistry offers innovative approaches that could streamline the synthesis of this compound, often with improved efficiency and sustainability.

Transition-Metal-Catalyzed Synthesis Approaches

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the indoline framework is no exception. Various transition metals, including palladium, rhodium, cobalt, and copper, have been employed in the synthesis of indoles and indolines. sioc-journal.cnmdpi.com

Palladium-catalyzed reactions are particularly noteworthy for N-alkylation. rsc.org For instance, palladium complexes have been used to catalyze the N-alkylation of sulfonamides with alcohols, offering a greener alternative to traditional alkyl halides. rsc.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the sulfonamide, followed by reduction. rsc.org Such a strategy could be envisioned for the direct ethylation of indoline-5-sulfonamide using ethanol.

Furthermore, transition-metal-catalyzed dearomatization of indoles presents a direct route to functionalized indolines. sioc-journal.cnresearchgate.netmdpi.com These methods could potentially be used to construct the indoline ring system with the desired substitution pattern in a single step.

| Catalyst System | Reaction Type | Potential Application | Reference |

| Palladium(II) pincer complexes | N-alkylation of sulfonamides with alcohols | Ethylation of indoline-5-sulfonamide with ethanol | rsc.org |

| Copper, Scandium, Palladium, Ruthenium, Iridium | Cyclization of tryptophol | Synthesis of 2-alkoxyindolines | mdpi.com |

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, often avoiding the need for harsh chemical oxidants or reductants. acs.org Several electrochemical methods have been developed for the synthesis of indolines.

For example, a ruthenium-catalyzed electrochemical dehydrogenative [3 + 2] annulation of aniline (B41778) derivatives and alkenes has been developed to produce various indolines. acs.orgnih.gov In this process, electricity is used to regenerate the active catalyst. acs.orgnih.gov Another approach involves an iodine-mediated electrochemical intramolecular C(sp2)-H amination of 2-vinyl anilines to form indolines. organic-chemistry.org

Electrochemical methods have also been applied to the dearomatization of indoles to form spirocyclic indolines. acs.org While not directly applicable to the synthesis of this compound, these examples demonstrate the potential of electrochemistry to construct the core indoline structure under mild and environmentally friendly conditions.

Spectroscopic and Spectrometric Characterization for Compound Confirmation

The definitive identification and structural confirmation of newly synthesized compounds like this compound and its analogues rely on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons of the indoline ring system, and the protons of the sulfonamide group. The aromatic protons on the benzene (B151609) ring of the indoline core would appear in the downfield region, typically between 6.5 and 7.7 ppm rsc.org. The protons of the ethyl group attached to the nitrogen would also have characteristic shifts.

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in the ethyl group, the indoline ring, and the benzene ring. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon in related acylated sulfonamides appears at a characteristic downfield shift rsc.org.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the sulfonamide group, the S=O stretching vibrations of the sulfonyl group, and the C-N stretching of the indoline nitrogen. Typically, the asymmetric and symmetric stretching vibrations for the SO₂ group in sulfonamides appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively rsc.org. The N-H stretching vibrations of the sulfonamide group are expected in the region of 3349–3144 cm⁻¹ rsc.org.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural clues, for example, by showing the loss of the ethyl group or parts of the sulfonamide moiety.

The following tables summarize the expected spectroscopic and spectrometric data for this compound based on the analysis of analogous compounds. It is important to note that these are predicted values and experimental verification is necessary for definitive structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.2 | Triplet |

| Ethyl -CH₂ | ~3.4 | Quartet |

| Indoline C3-H₂ | ~3.0 | Triplet |

| Indoline C2-H₂ | ~3.6 | Triplet |

| Aromatic Protons | 7.0 - 7.8 | Multiplet |

| Sulfonamide -NH₂ | ~7.2 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂ | ~45 |

| Indoline C3 | ~30 |

| Indoline C2 | ~55 |

| Aromatic Carbons | 110 - 150 |

| Carbon attached to Sulfonamide | ~140 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| S=O Stretch (Asymmetric) | 1350 - 1300 |

| S=O Stretch (Symmetric) | 1170 - 1140 |

| C-N Stretch | 1350 - 1250 |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 226.08 |

| [M-C₂H₅]⁺ | 197.05 |

| [M-SO₂NH₂]⁺ | 146.09 |

Structure Activity Relationship Sar Studies and Rational Molecular Design for 1 Ethylindoline 5 Sulfonamide Derivatives

Systematic Variation of Substituents and their Impact on Biological Potency and Selectivity

The systematic modification of substituents on the indoline-5-sulfonamide (B1311495) scaffold is a cornerstone of medicinal chemistry efforts to enhance biological potency and selectivity. Research has primarily focused on modifications at the 1-position of the indoline (B122111) ring, as this position is often directed towards the outside of the target's active site, allowing for the introduction of various functionalities to modulate properties like solubility, cell permeability, and target engagement.

A significant study on a series of 1-acylated and 1-benzyl indoline-5-sulfonamides revealed critical SAR insights, particularly in the context of carbonic anhydrase (CA) inhibition. mdpi.comunar.ac.id The sulfonamide group (SO₂NH₂) at the 5-position is the primary zinc-binding group, essential for anchoring the molecule within the active site of metalloenzymes like CAs. The indoline core itself serves as a scaffold, and modifications at the 1-position significantly influence the inhibitory activity and isoform selectivity. mdpi.comunar.ac.id

In one study, replacing a less polar alkyl fragment with an acyl group at the 1-position led to a marked increase in inhibitory activity against the tumor-associated isoform CA XII. unar.ac.id The introduction of various acyl groups, from simple benzoyl to substituted benzoyl and other aromatic and heterocyclic moieties, allowed for a detailed exploration of the chemical space around this position.

For instance, derivatives of benzoic acids containing chlorine atoms, such as 4-chloro and 3,4-dichloro substitutions on the 1-benzoyl group, demonstrated potent inhibition of CA XII and showed selectivity over other isoforms like CA I and CA IX. unar.ac.id Among a series of 1-acylindoline-5-sulfonamides, the 2,3,5,6-tetrafluorobenzoyl derivative (compound 4f in the study) was identified as a potent inhibitor of both CA IX and CA XII, while showing reduced activity against the cytosolic, off-target isoforms CA I and CA II. unar.ac.id This highlights the crucial role of the electronic and steric properties of the substituent at the N1 position in determining both potency and selectivity. The introduction of a 1-benzyl group also yielded active compounds, demonstrating that diverse hydrophobic tails can be accommodated. unar.ac.id

The antiproliferative effects of these compounds were also evaluated. The potent CA IX and XII inhibitor 4f exhibited hypoxic selectivity, inhibiting the growth of MCF7 breast cancer cells at a concentration of 12.9 µM. mdpi.comunar.ac.id This suggests that targeted modifications can translate enzymatic inhibition into cellular activity.

Table 1: Inhibitory Activity (Kᵢ) of Selected 1-Substituted Indoline-5-sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms.

| Compound ID | 1-Position Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 4a | Benzoyl | 74.3 | 114.2 | 132.8 | 100.9 |

| 4f | 2,3,5,6-Tetrafluorobenzoyl | 256.7 | 453.5 | 145.2 | 87.3 |

| 4g | 4-Chlorobenzoyl | 200.1 | 100.1 | 245.2 | 41.3 |

| 4h | 3,4-Dichlorobenzoyl | 189.5 | 102.3 | 200.4 | 45.7 |

| 10 | Benzyl (B1604629) | 70.3 | 100.5 | 232.8 | 345.6 |

Data sourced from a study on 1-acylated and 1-benzyl indoline-5-sulfonamides. unar.ac.id

These findings underscore that systematic variation at the 1-position of the indoline-5-sulfonamide core is a viable strategy for tuning biological activity. While direct data for a 1-ethyl substituent is not available, the principles derived from these studies suggest that a 1-ethyl group would introduce a small, lipophilic substituent that could influence the compound's interaction with hydrophobic pockets within a target's active site.

Application of Computational Chemistry in Ligand Discovery and Optimization

Computational chemistry provides indispensable tools for accelerating the discovery and optimization of bioactive molecules like 1-ethylindoline-5-sulfonamide derivatives. These methods allow for the prediction of binding modes, the elucidation of SAR, and the virtual screening of large compound libraries to identify promising new candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. innovareacademics.inresearchgate.net For indoline-5-sulfonamide derivatives, docking studies have been instrumental in understanding their interaction with carbonic anhydrases. mdpi.comunar.ac.id

In studies of 1-acylindoline-5-sulfonamides, docking simulations revealed that the sulfonamide group coordinates with the catalytic zinc ion in the active site of CA IX. mdpi.com The indoline scaffold orients the molecule, allowing the 1-acyl substituent to project into a hydrophobic region of the active site. These models showed that the amide group of the 1-acylindoline linker can form an additional hydrogen bond with the side chain of Gln 92, an interaction not possible with related indane-based inhibitors. unar.ac.id This predicted binding mode provides a structural rationale for the observed inhibitory activity and highlights the importance of the indoline core. Such simulations are crucial for explaining differences in potency among derivatives and for guiding the design of new analogs with improved binding affinity. mdpi.cominnovareacademics.in

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-target complex, assessing its stability and the nature of interactions over time. tandfonline.comnih.gov While specific MD simulation studies on this compound were not found, this technique has been applied to other sulfonamide inhibitors to validate docking poses and analyze the stability of key interactions. mdpi.comacs.org For example, MD simulations of sulfonamide-based inhibitors targeting the main protease of SARS-CoV-2 have been used to confirm the stability of the docked complex, showing minimal fluctuation of the ligand within the binding pocket over the simulation period. nih.gov This method could be prospectively applied to a complex of a this compound derivative and its target to confirm the stability of the binding pose predicted by docking and to identify key stable interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govacs.org For various classes of sulfonamides, QSAR models have been successfully constructed to predict the activity of new derivatives and to identify the key physicochemical properties (descriptors) that govern their potency. nih.govjbclinpharm.orgscirp.org

For instance, a QSAR study on indole-sulfonamide derivatives identified molecular mass, charge, and electronegativity as key properties governing their anticancer and antimalarial activities. nih.gov Another study on N-arylsulfonyl-3-acylindole derivatives found that molecular mass had a negative correlation with nematicidal activity, while molecular polarity showed a positive correlation. jbclinpharm.org Although a specific QSAR model for this compound derivatives has not been reported, these examples demonstrate the utility of the approach. A QSAR study on a series of 1-substituted indoline-5-sulfonamides could quantify the impact of the size, lipophilicity, and electronic nature of the N1-substituent on biological potency, thereby enabling the prediction of activity for untested analogs like the 1-ethyl derivative.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a target protein. These models are then used as 3D queries to screen large virtual databases for novel compounds that match the required features. nih.gov

For various sulfonamide-based inhibitors, pharmacophore models have been developed. A common model for sulfonamide-type 5-HT₇ receptor ligands includes features like a hydrogen bond acceptor (from the sulfonamide), hydrophobic/aromatic regions, and a hydrogen bond donor. nih.gov Similarly, a pharmacophore model for carbonic anhydrase inhibitors typically includes a zinc-binding feature for the sulfonamide group, along with adjacent hydrophobic and hydrogen-bonding sites that reflect the active site environment. researchgate.net While a specific model for this compound is not available, a model could be readily constructed based on the docked conformation of an active analog. This model would likely feature a zinc-binding point, a hydrophobic feature corresponding to the indoline ring, and another vector for the N1-substituent, which could then be used to discover new and structurally diverse indoline-based scaffolds.

Scaffold Hopping and Analog Design Strategies for Enhanced Bioactivity

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties such as enhanced activity, better selectivity, or more favorable pharmacokinetics. ekb.eg

This strategy was explicitly used in the development of the indoline-5-sulfonamide series. mdpi.comunar.ac.id The design of these compounds was based on a scaffold hop from a known, selective CA IX inhibitor, 1-aminoindane-5-sulfonamide. unar.ac.id Researchers replaced the 1-aminoindane core with an indoline-5-sulfonamide core. Molecular modeling suggested that the indoline scaffold could maintain a similar orientation in the CA IX active site while allowing for new, favorable interactions. unar.ac.id This successful application of scaffold hopping validated the indoline-5-sulfonamide core as a promising new scaffold for developing carbonic anhydrase inhibitors.

Analog design, which involves making smaller, systematic modifications to a lead compound, is exemplified by the synthesis of the library of 1-acylindoline-5-sulfonamides. mdpi.comunar.ac.id By systematically varying the acyl group attached to the indoline nitrogen, researchers were able to fine-tune the biological activity and selectivity of the compounds, leading to the identification of derivatives with nanomolar potency against target isoforms. unar.ac.id These strategies, both scaffold hopping and rational analog design, are powerful tools for optimizing lead compounds and are directly applicable to the further development of derivatives based on the this compound scaffold.

Future Directions and Unaddressed Research Gaps for 1 Ethylindoline 5 Sulfonamide

Exploration of Novel Therapeutic Targets and Indications

The primary therapeutic targets identified for the broader class of indoline-5-sulfonamides are the tumor-associated carbonic anhydrase (CA) isoforms, CA IX and CA XII. nih.govnih.gov These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis, particularly under hypoxic conditions. nih.gov 1-Acylated indoline-5-sulfonamides have demonstrated potent, nanomolar-level inhibition of these enzymes. nih.gov

A significant unaddressed research gap is the systematic evaluation of 1-Ethylindoline-5-sulfonamide and its close analogues against a comprehensive panel of all human CA isoforms. While CA IX and XII are key anticancer targets, other isoforms are implicated in a range of pathologies, including glaucoma (CA II), epilepsy (CA VII), and obesity. unifi.it A thorough profiling could uncover novel indications for this specific scaffold.

Furthermore, the demonstrated ability of some indoline-5-sulfonamides to reverse chemoresistance to conventional drugs like doxorubicin (B1662922) opens up a critical avenue for future research. nih.gov This suggests a potential role as adjuvant agents in chemotherapy. Future studies should focus on elucidating the precise mechanisms behind this multi-drug resistance (MDR) circumvention, which may involve inhibition of CA XII or other currently unknown targets. nih.gov This exploration could expand the therapeutic utility of this compound beyond direct cytotoxicity to a role in sensitizing resistant cancers to existing treatments.

| Potential Therapeutic Target | Associated Disease/Indication | Rationale for Exploration |

| Carbonic Anhydrase IX (CA IX) | Various Cancers (especially hypoxic tumors) | Established target for indoline-5-sulfonamides; role in tumor acidosis. nih.gov |

| Carbonic Anhydrase XII (CA XII) | Various Cancers, Multi-Drug Resistance | Inhibition linked to overcoming chemoresistance. nih.govnih.gov |

| Carbonic Anhydrase II (CA II) | Glaucoma | Well-established target for sulfonamide-based drugs. unifi.it |

| Other CA Isoforms (e.g., VA, VB, VII) | Metabolic Disorders, Neurological Conditions | Broaden therapeutic potential beyond oncology. eurekaselect.com |

| P-glycoprotein (P-gp) & other MDR pumps | Multi-Drug Resistant Cancers | Investigate direct or indirect modulation to reverse chemoresistance. nih.gov |

Development of Chemo- and Regioselective Synthetic Methods for Complex Analogues

The synthesis of the core indoline-5-sulfonamide (B1311495) structure is well-established, typically involving the chlorosulfonation of an N-protected indoline (B122111) followed by amination. nih.gov Subsequent modification at the N1 position, such as acylation, provides a library of analogues. mdpi.com However, to fully explore the structure-activity relationship (SAR) and develop next-generation compounds, more advanced and selective synthetic methods are required.

A key research gap lies in the development of chemo- and regioselective methods to introduce diverse functional groups onto the indoline ring system itself, beyond the N1 and C5 positions. For instance, methods for the selective functionalization of the C2, C3, C4, C6, and C7 positions would allow for the creation of far more complex and three-dimensional analogues. Recent advances in photocatalyzed decarboxylative radical arylation and rhodium-catalyzed hydroacylation offer pathways to construct substituted indolines with high regiocontrol, which could be adapted for this scaffold. rsc.orgnih.gov

Future synthetic efforts should focus on:

Stereoselective Synthesis: Developing methods to produce enantiomerically pure 2,3-disubstituted indoline-5-sulfonamides to investigate the impact of stereochemistry on target binding and efficacy. nih.gov

Domino Reactions: Employing domino or cascade reactions to rapidly build molecular complexity from simple precursors, enabling the efficient generation of diverse libraries of analogues. acs.org

Late-Stage Functionalization: Creating strategies for the selective modification of the core scaffold in the final steps of a synthesis, which would be highly valuable for lead optimization.

Integration of High-Throughput Screening and Advanced Omics Technologies for Mechanism of Action Deconvolution

High-throughput screening (HTS) is a powerful tool for identifying initial "hit" compounds from large chemical libraries. nih.gov While foundational studies on indoline-5-sulfonamides have been target-based (i.e., screening against known CAs), a significant future direction would be to employ HTS in a phenotypic screening context. nih.gov Screening this compound and its derivatives against a wide array of cancer cell lines or in disease-relevant cellular models could uncover unexpected activities and novel mechanisms of action. For CA inhibitors, specialized HTS assays like the DNA-linked inhibitor antibody assay (DIANA) can accelerate the discovery of potent and selective binders. nih.govbohrium.com

Once hits are identified, deconvoluting their mechanism of action (MoA) is a major challenge. This is where advanced 'omics' technologies become indispensable. mdpi.com Future research should integrate:

Transcriptomics: Analyzing changes in gene expression in cells treated with this compound to identify affected cellular pathways. nih.gov

Proteomics: Quantifying changes in the cellular proteome to pinpoint protein targets and downstream signaling effects.

Metabolomics: Studying alterations in cellular metabolites to understand the functional consequences of target engagement. mdpi.com

By combining these multi-omics datasets, researchers can build a comprehensive picture of the compound's biological effects, confirm on-target activity, and identify potential off-target effects or novel MoAs that could be therapeutically exploited. mdpi.comnih.gov

| Technology | Application in this compound Research | Potential Insights |

| High-Throughput Screening (HTS) | Phenotypic screening against diverse cancer cell lines. | Identification of novel anticancer activities and sensitive cell lines. nih.gov |

| Transcriptomics (RNA-Seq) | Analysis of gene expression changes post-treatment. | Elucidation of affected signaling pathways and cellular responses. nih.gov |

| Proteomics (Mass Spectrometry) | Identification of direct binding partners and protein expression changes. | Target deconvolution and confirmation of downstream effects. |

| Metabolomics (NMR, Mass Spec) | Profiling of cellular metabolite changes. | Understanding the functional impact on cellular metabolism. mdpi.com |

Synergistic Computational and Experimental Approaches in Lead Compound Development

The development of this compound from a hit to a viable lead compound will be greatly accelerated by the tight integration of computational and experimental methods. Molecular modeling has already played a role in understanding how 1-acylindoline-5-sulfonamides bind to the active site of CA IX. nih.govresearchgate.net Computational docking studies show that the sulfonamide group coordinates with the catalytic zinc ion, while the indoline core and its N1-substituent interact with other residues in the active site. nih.gov

Future research should leverage a broader suite of computational tools in synergy with wet-lab experiments:

Structure-Based Drug Design (SBDD): Using the crystal structures of target enzymes (like CA IX and XII) to rationally design novel analogues of this compound with improved potency and selectivity. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate chemical structures with biological activity to guide the synthesis of more effective compounds. acs.org

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within the target's binding pocket to assess binding stability and identify key interactions that can be optimized. rsc.org

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design cycle, reducing late-stage failures.

These computational predictions must be iteratively tested and validated through experimental work, including chemical synthesis, enzymatic assays, and cell-based studies. rsc.org This synergistic cycle of design, synthesis, and testing is crucial for efficient lead optimization, ultimately paving the way for the development of clinically relevant drug candidates based on the this compound scaffold. nih.gov

Q & A

Q. How can researchers integrate heterogeneous datasets (e.g., proteomics, transcriptomics) to elucidate the polypharmacology of this compound?

Q. What meta-analytical approaches are suitable for reconciling conflicting reports on the pharmacokinetic properties of this compound across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.